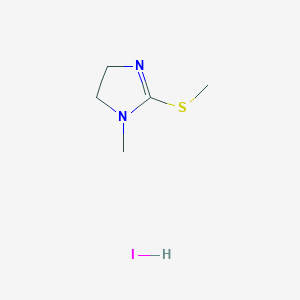

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRICLUHNYAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484037 | |

| Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61076-89-9 | |

| Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide" synthesis mechanism

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a key heterocyclic building block. The synthesis is a robust and efficient two-step process commencing with the cyclization of N-methylethylenediamine with carbon disulfide to form a cyclic thiourea intermediate, followed by a highly selective S-alkylation using methyl iodide. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the causality behind key procedural choices, targeting researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

This compound is a derivative of the 2-imidazoline class of compounds. The core structure, a cyclic S-methyl isothiourea, serves as a versatile precursor in the synthesis of more complex molecules, including pharmacologically active agents and guanidine analogs.[1] Its synthesis is primarily achieved through a logical and high-yielding two-step sequence that leverages fundamental principles of nucleophilic chemistry.

The overarching strategy involves:

-

Formation of the Imidazolidine-2-thione Core: Reaction of an N-substituted diamine with carbon disulfide to create the five-membered heterocyclic thiourea.

-

S-Methylation: Selective alkylation of the sulfur atom of the thione intermediate to form the final S-methyl isothiourea salt.

This guide will dissect each stage, focusing on the mechanistic details and practical execution.

Part I: Synthesis of the Thione Precursor (1-Methyl-4,5-dihydro-1H-imidazole-2-thiol)

The foundational step is the creation of the 1-methylimidazolidine-2-thione ring system. This reaction is a classic example of thiourea formation via the condensation of an amine with carbon disulfide.[2][3]

Reaction Mechanism

The mechanism proceeds through two main phases: initial dithiocarbamate formation and subsequent intramolecular cyclization.

-

Nucleophilic Attack: The primary amine of N-methylethylenediamine, being more sterically accessible and a potent nucleophile, initiates the reaction by attacking the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic dithiocarbamate intermediate.

-

Proton Transfer: A proton is transferred from the newly formed ammonium center to one of the sulfur atoms, yielding a dithiocarbamic acid.

-

Intramolecular Cyclization: The secondary amine within the same molecule then acts as an internal nucleophile, attacking the thiocarbonyl carbon. This step is entropically favored due to the proximity of the reacting groups, leading to the formation of the five-membered ring.

-

Elimination: The resulting tetrahedral intermediate is unstable and collapses by eliminating a molecule of hydrogen sulfide (H₂S), driven by the formation of the stable cyclic thiourea product, 1-methyl-4,5-dihydro-1H-imidazole-2-thiol (which exists predominantly in its thione tautomeric form).

Mechanistic Diagram: Thione Formation

Caption: Synthesis pathway for the thione precursor.

Part II: S-Alkylation to this compound

With the thione precursor in hand, the final step is the introduction of the methylthio group. This is accomplished via a direct S-alkylation reaction using methyl iodide, a potent methylating agent.[2]

Reaction Mechanism: SN2 Alkylation

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4]

-

Tautomerism and Nucleophilicity: The 1-methylimidazolidine-2-thione exists in tautomeric equilibrium with its thiol form. However, the sulfur atom in the thione form is a soft and highly effective nucleophile.

-

Nucleophilic Attack: The sulfur atom attacks the electrophilic methyl carbon of methyl iodide. In classic SN2 fashion, this occurs via a backside attack, leading to the simultaneous displacement of the iodide ion as a good leaving group.[4]

-

Salt Formation: The product is a cationic species, an S-methylated isothiourea. This cation immediately forms an ionic bond with the displaced iodide anion, resulting in the precipitation of this compound as a stable salt. The formation of the salt often drives the reaction to completion, especially in solvents where the product has limited solubility.

Causality Note: S-alkylation is overwhelmingly favored over N-alkylation. While the nitrogen atoms are also nucleophilic, sulfur is a larger, more polarizable ("softer") atom. According to Hard-Soft Acid-Base (HSAB) theory, it has a greater affinity for the soft electrophilic carbon of methyl iodide. Furthermore, S-alkylation preserves the aromaticity-like stability of the guanidine-like core, making it the thermodynamically favored pathway.

Overall Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Experimental Protocols & Data

The following protocols are consolidated from established methodologies for the synthesis of analogous 2-(methylthio)-imidazolines.[2][5]

Protocol: Synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethylenediamine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours to ensure complete cyclization and elimination of H₂S.

-

Isolation: Cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting crude solid or oil can often be used in the next step without further purification. If needed, recrystallization from ethanol or an ethanol/ether mixture can be performed.

Protocol: Synthesis of this compound

-

Setup: Dissolve the crude 1-methyl-4,5-dihydro-1H-imidazole-2-thiol (1.0 eq) from the previous step in a suitable solvent like 2-propanol or ethanol in a round-bottom flask with a magnetic stirrer.[5]

-

Alkylation: Add methyl iodide (1.2 eq) to the solution.

-

Reaction: Stir the solution at reflux for 4-6 hours.[5] As the reaction progresses, the product will often begin to precipitate from the solution.

-

Isolation and Purification: After the reflux period, cool the reaction mixture, potentially to -10°C, to maximize precipitation of the hydroiodide salt.[5]

-

Washing: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with cold 2-propanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.[5]

-

Drying: Dry the purified white or off-white solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the final product.

Summary of Reaction Parameters

| Step | Key Reactants | Typical Solvent | Conditions | Outcome |

| 1. Thione Formation | N-Methylethylenediamine, Carbon Disulfide | Ethanol | Reflux, 2-4 hours | 1-Methylimidazolidine-2-thione |

| 2. S-Alkylation | 1-Methylimidazolidine-2-thione, Methyl Iodide | 2-Propanol | Reflux, 4-6 hours | Product precipitates as hydroiodide salt |

Conclusion

The synthesis of this compound is a highly reliable and straightforward process rooted in fundamental organic chemistry principles. The pathway, involving the formation of a cyclic thiourea followed by a regioselective SN2 S-alkylation, is efficient and produces a stable, crystalline salt that is easily purified. This technical guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully utilize this important synthetic route.

References

-

Das, D., Roy, G., & Mugesh, G. (2007). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry, 50(23), 5879-5887. [Link]

-

Das, D., Roy, G., & Mugesh, G. (2007). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. PrepChem.com. [Link]

-

Roy, G., Nethaji, M., & Mugesh, G. (2007). Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions. PubMed. [Link]

-

ResearchGate. (n.d.). Scalable Process of Methimazole. Request PDF. [Link]

-

Mugesh, G., & Singh, H. B. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 46(11), 2549-2561. [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide. PrepChem.com. [Link]

-

Sener, E. A., Bingol, K. K., & Oren, I. (2006). Synthesis of imidazoline and imidazo[2,1-c][6][7][8]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-3642. [Link]

-

Göktaş, M. F., et al. (2019). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

-

Al-Mokhtar, M. A., et al. (2023). Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity. PubMed Central. [Link]

-

ResearchGate. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]

-

Palmer, A. M., et al. (2007). Preparation of tetrahydroimidazo[2,1-a]isoquinolines and their use as inhibitors of gastric acid secretion. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

-

LibreTexts Chemistry. (2024). Reactions of Amines. LibreTexts. [Link]

- Google Patents. (1999). Process for the preparation of imidazoline derivatives.

-

Ben-ayada, A., et al. (2012). 2-Hydroxymethyl-1,3-dimethylimidazolium iodide. PubMed Central. [Link]

-

Filo. (2025). Case 18 Choose and draw mechanism for reaction of methyl iodide... Filo. [Link]

-

PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. PubChem. [Link]

-

LJMU Research Online. (n.d.). Trialkylammonium salt degradation: implications for methylation and cross-coupling. LJMU Research Online. [Link]

-

ResearchGate. (2013). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Request PDF. [Link]

-

LibreTexts Chemistry. (2022). Xanthates. LibreTexts. [Link]

-

National Institutes of Health. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. NIH. [Link]

-

ResearchGate. (2015). Study of the Mechanism of the Alkylation of 2-Methylimidazole with 1,1,3,3-Tetraiodopropane-2-one by MALDI Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide [benchchem.com]

- 2. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Case 18 Choose and draw mechanism for reaction of methyl iodide with \mat.. [askfilo.com]

- 5. prepchem.com [prepchem.com]

- 6. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Methylthio-2-imidazoline hydroiodide

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-2-imidazoline hydroiodide

For Researchers, Scientists, and Drug Development Professionals

2-Methylthio-2-imidazoline hydroiodide is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective handling, analysis, and utilization in drug development and chemical research. This guide provides a comprehensive overview of the known properties of 2-Methylthio-2-imidazoline hydroiodide, supplemented with expert-driven protocols and theoretical insights to empower researchers in their laboratory work.

Chemical Identity and Structure

2-Methylthio-2-imidazoline hydroiodide is the hydroiodide salt of 2-Methylthio-2-imidazoline. The core structure consists of a five-membered imidazoline ring with a methylthio group attached to the C2 position.

-

IUPAC Name : 2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide

-

CAS Number : 5464-11-9

-

Molecular Formula : C₄H₉IN₂S

-

Molecular Weight : 244.10 g/mol

-

Chemical Structure :

Caption: Structure of 2-Methylthio-2-imidazoline hydroiodide.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | White to off-white powder | |

| Melting Point | 144-146 °C | |

| Solubility | Soluble in Methanol | |

| pKa | Not experimentally determined (see discussion below) |

Solubility

While literature explicitly mentions solubility in methanol, a comprehensive solubility profile is essential for various applications.

Expert Insight: The hydroiodide salt structure suggests good solubility in polar protic solvents like water and ethanol, and polar aprotic solvents like DMSO and DMF. It is expected to have limited solubility in non-polar solvents such as toluene, hexane, and diethyl ether.

Protocol for Solubility Determination:

-

Preparation: Add a known excess amount of 2-Methylthio-2-imidazoline hydroiodide to a fixed volume (e.g., 1 mL) of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the vials to pellet the undissolved solid.

-

Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

pKa

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and biological activity.

Theoretical Discussion: The 2-imidazoline ring contains two nitrogen atoms. The endocyclic nitrogen atoms contribute to the basicity of the molecule. The pKa of the conjugate acid is expected to be in the range of 10-11, similar to other 2-substituted imidazolines. This indicates that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form.

Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of 2-Methylthio-2-imidazoline hydroiodide in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 2-Methylthio-2-imidazoline hydroiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Predicted Chemical Shifts (in DMSO-d₆):

-

~2.5 ppm (singlet, 3H): Protons of the S-CH₃ group.

-

~3.8 ppm (singlet, 4H): Protons of the two CH₂ groups in the imidazoline ring. Due to the rapid conformational exchange, these protons may appear as a singlet.

-

~9.5-10.5 ppm (broad singlet, 2H): Protons of the two N-H groups in the protonated imidazoline ring.

-

¹³C NMR:

-

Predicted Chemical Shifts (in DMSO-d₆):

-

~15 ppm: Carbon of the S-CH₃ group.

-

~45 ppm: Carbons of the two CH₂ groups in the imidazoline ring.

-

~165 ppm: The C2 carbon (C=N) of the imidazoline ring.

-

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assign the chemical shifts based on the predicted values and spin-spin coupling patterns. Assign the peaks in the ¹³C NMR spectrum based on predicted chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted Vibrational Frequencies:

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the protonated imidazoline ring.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the CH₃ and CH₂ groups.

-

~1640 cm⁻¹: C=N stretching vibration of the imidazoline ring.

-

~1400-1500 cm⁻¹: C-H bending vibrations.

-

~1200-1300 cm⁻¹: C-N stretching vibrations.

Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 2-Methylthio-2-imidazoline hydroiodide.

Expert-Designed HPLC Method:

-

Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended to handle the polar nature of the analyte and prevent peak tailing.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH ensures the analyte is in its protonated form, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is suggested to ensure the elution of any potential non-polar impurities. For example, 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase A or a mixture of water and acetonitrile.

Caption: Workflow for HPLC purity analysis.

Stability and Storage

Understanding the stability of 2-Methylthio-2-imidazoline hydroiodide is essential for ensuring its quality and shelf-life.

Recommended Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent moisture absorption.

-

Protect from light.

Forced Degradation Studies:

To understand the degradation pathways, forced degradation studies should be performed under various stress conditions as per ICH guidelines.

-

Hydrolytic Degradation: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Degradation: Expose the solid material and a solution of the compound to UV and visible light.

-

Thermal Degradation: Heat the solid compound at an elevated temperature.

The degradation products should be analyzed by a stability-indicating HPLC method (a method that separates the parent compound from its degradation products).

Synthesis and Potential Impurities

A common synthetic route to 2-Methylthio-2-imidazoline hydroiodide involves the S-methylation of a thiourea derivative.

Caption: A plausible synthetic route.

Potential Impurities:

-

Unreacted Ethylene Thiourea: The starting material may be present if the reaction does not go to completion.

-

Over-methylated Products: Methylation could potentially occur on the nitrogen atoms of the imidazoline ring, although this is less likely under controlled conditions.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Safety and Handling

2-Methylthio-2-imidazoline hydroiodide should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

-

PubChem. 2-Methylthio-2-imidazoline hydroiodide. [Link]

-

Georganics. 2-Methylthio-2-imidazoline hydriodide. [Link]

-

Yorlab. 2-Methylthio-2-Imidazoline Hydriodide, 9. [Link]

-

PrepChem. Synthesis of α-methyl-2-(methylthio)-2-imidazoline-1-ethanol, hydroiodide. [Link]

-

Análisis Vínicos. 2-Methylthio-2-imidazoline hydriodide. [Link]

-

SpectraBase. 2-(Methylthio)-2-imidazoline, monohydroiodide. [Link]

-

ResearchGate. 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. [Link]

-

Amerigo Scientific. 2-Methylthio-2-imidazoline hydriodide (99%). [Link]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Bromo-2-oxindole

A Note on Chemical Identification: This guide focuses on the compound 6-Bromo-2-oxindole, which is assigned the CAS Number 99365-40-9 . The initial topic request referenced CAS 61076-89-9, which is associated with a different chemical entity. Given the relevance of 6-Bromo-2-oxindole in pharmaceutical research and the wealth of available data, this guide has been developed under the assumption that 6-Bromo-2-oxindole is the compound of interest for researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Bromo-2-oxindole in Modern Drug Discovery

6-Bromo-2-oxindole is a halogenated derivative of the oxindole scaffold, a privileged structure in medicinal chemistry. The oxindole core is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position significantly modulates the electronic properties and reactivity of the molecule, making 6-bromo-2-oxindole a versatile intermediate in the synthesis of potential therapeutics, including anti-cancer and anti-inflammatory agents.[1] Its utility extends to materials science, where it serves as a building block for organic semiconductors.[1]

For drug development professionals, a thorough understanding of the physicochemical properties of a lead compound is paramount. Solubility and stability are critical determinants of a drug candidate's developability, influencing its formulation, bioavailability, and shelf-life. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 6-bromo-2-oxindole, complemented by detailed experimental protocols to enable researchers to generate robust and reliable data in their own laboratories.

Part 1: The Solubility Profile of 6-Bromo-2-oxindole

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its dissolution rate and, consequently, its absorption and bioavailability. 6-Bromo-2-oxindole is characterized by its crystalline nature and is generally considered to have poor aqueous solubility. A comprehensive understanding of its solubility in various solvent systems is essential for developing suitable formulations for both in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 6-bromo-2-oxindole in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 471.61 | Ultrasonic assistance may be required. DMSO is hygroscopic, and its water content can affect solubility. |

| Dimethylformamide (DMF) | 10 | 47.16 | - |

| Ethanol | 10 | 47.16 | - |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 2.36 | Demonstrates the limited aqueous solubility even with a co-solvent. |

| Water | Slightly soluble | - | Quantitative data is not readily available, but it is known to be poorly soluble. |

Data compiled from publicly available sources.

Experimental Protocol: Determining the Equilibrium Solubility of 6-Bromo-2-oxindole

The following protocol outlines a standard method for determining the equilibrium solubility of 6-bromo-2-oxindole in a given solvent system. This method is based on the shake-flask technique, which is considered the gold standard for solubility determination.

Rationale: The shake-flask method ensures that the system reaches equilibrium, providing a thermodynamically accurate measure of solubility. The use of a suitable analytical technique, such as HPLC-UV, allows for precise quantification of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-bromo-2-oxindole to a series of vials, each containing a known volume of the desired solvent system.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification by HPLC-UV:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Inject the diluted sample onto a calibrated HPLC-UV system.

-

Determine the concentration of 6-bromo-2-oxindole in the sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of 6-bromo-2-oxindole in the solvent system, taking into account the dilution factor.

-

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of 6-Bromo-2-oxindole

Assessing the chemical stability of a drug candidate is a critical step in early-stage development. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are employed to accelerate this process and identify potential degradation products and pathways.

While specific quantitative degradation data for 6-bromo-2-oxindole is not extensively published, its general stability can be inferred from its chemical structure and information from suppliers. It is generally considered stable under recommended storage conditions (2-8°C) and should be protected from strong oxidizing agents.[1][2]

Forced Degradation Studies: A Framework for Assessing Stability

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to provoke degradation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the parent drug from its degradation products.[3]

The oxindole ring system, while relatively stable, can be susceptible to certain degradation pathways. The lactam bond can undergo hydrolysis under strong acidic or basic conditions. The electron-rich aromatic ring may be prone to oxidation, and the molecule could exhibit sensitivity to light (photostability).

Experimental Protocol: A General Approach to Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 6-bromo-2-oxindole. The specific conditions may need to be optimized based on the observed lability of the compound.

Rationale: By systematically exposing the compound to a range of stress conditions (hydrolytic, oxidative, photolytic, and thermal), a comprehensive understanding of its degradation profile can be obtained. This information is crucial for identifying critical quality attributes and establishing appropriate control strategies.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 6-bromo-2-oxindole in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of 6-bromo-2-oxindole to dry heat (e.g., 80°C) in a controlled oven. A solution can also be heated.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of 6-bromo-2-oxindole in each condition.

-

Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: Forced Degradation Experimental Workflow.

Conclusion: A Pathway to Informed Drug Development

This technical guide provides a foundational understanding of the solubility and stability of 6-bromo-2-oxindole, a compound of significant interest in contemporary drug discovery. The provided solubility data and experimental protocols offer a practical framework for researchers to characterize this molecule effectively. While specific degradation pathways for 6-bromo-2-oxindole require further elucidation through the application of the outlined forced degradation studies, this guide equips scientists with the necessary knowledge to undertake such investigations. A thorough characterization of these physicochemical properties is an indispensable step in the journey of transforming a promising molecule like 6-bromo-2-oxindole into a viable therapeutic agent.

References

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Rawat, T., & Singh, D. (2015). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.

- Raghunandan, N., & Ravindranath, B. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- Reynolds, D. W., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review.

Sources

Spectroscopic Characterization of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide: A Technical Guide

Introduction

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide belongs to the class of 2-imidazoline derivatives, which are prevalent scaffolds in medicinal chemistry. The presence of a methylthio group and N-methylation introduces specific electronic and steric features that can significantly influence its chemical reactivity and biological activity. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a comprehensive spectroscopic analysis. This guide will delve into the expected NMR, IR, and MS characteristics of this hydroiodide salt, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key structural features to be identified by spectroscopy are the dihydroimidazole ring, the N-methyl group, the S-methyl group, and the overall molecular integrity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide critical information.

2.1.1. Predicted ¹H NMR Spectrum

The expected proton NMR chemical shifts are predicted based on the analysis of similar structures. The hydroiodide salt nature of the compound suggests that a polar, deuterated solvent such as DMSO-d₆ or D₂O would be appropriate. Given its hygroscopic nature, careful sample preparation is crucial to minimize the water signal.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-CH ₂-CH ₂-N | ~3.8 - 4.2 | Multiplet | 4H | Methylene protons of the dihydroimidazole ring |

| N-CH ₃ | ~3.0 - 3.3 | Singlet | 3H | N-methyl protons |

| S-CH ₃ | ~2.5 - 2.8 | Singlet | 3H | S-methyl protons |

| NH | ~9.0 - 11.0 | Broad Singlet | 1H | Imidazolinium proton |

Causality behind Predictions: The methylene protons on the dihydroimidazole ring are expected to be deshielded due to their proximity to the nitrogen atoms, appearing as a multiplet. The N-methyl and S-methyl groups will each give a sharp singlet, with the N-methyl protons being slightly more deshielded than the S-methyl protons due to the direct attachment to the electron-withdrawing nitrogen atom. The imidazolinium proton (NH ) is expected to be significantly deshielded and may appear as a broad signal due to exchange with residual water or the iodide counter-ion.

2.1.2. Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C =N | ~160 - 165 | C2 of the dihydroimidazole ring |

| N-C H₂-C H₂-N | ~45 - 55 | C4 and C5 of the dihydroimidazole ring |

| N-C H₃ | ~30 - 35 | N-methyl carbon |

| S-C H₃ | ~12 - 17 | S-methyl carbon |

Causality behind Predictions: The C2 carbon, being part of a guanidinium-like system, will be the most deshielded. The methylene carbons of the ring will appear in the aliphatic region. The N-methyl carbon will be more deshielded than the S-methyl carbon due to the higher electronegativity of nitrogen compared to sulfur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a solid, the sample can be prepared as a KBr pellet or a Nujol mull.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3000 | Strong, Broad | N-H stretch of the imidazolinium cation |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 - 1600 | Strong | C=N stretch of the dihydroimidazole ring |

| ~1450 - 1350 | Medium | C-H bend (aliphatic) |

| ~1300 - 1200 | Medium | C-N stretch |

| ~700 - 600 | Medium | C-S stretch |

Causality behind Predictions: The broad and strong absorption in the high-frequency region is characteristic of the N-H stretch in a protonated amine salt. The C=N stretch is a key indicator of the dihydroimidazole ring and is expected to be a strong band. The C-H stretching and bending vibrations are characteristic of the methyl and methylene groups. The C-S stretch typically appears in the fingerprint region and can be weaker and harder to assign definitively.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the ideal technique for this pre-charged molecule. The mass spectrum is expected to show the molecular cation.

2.3.1. Predicted Mass Spectrum

| m/z | Ion |

| 131.06 | [M]⁺ (C₅H₁₁N₂S)⁺ |

Causality behind Predictions: In ESI-MS, the hydroiodide salt will readily dissociate in solution, and the pre-formed cation, [1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazolium], will be detected. The calculated exact mass of this cation (C₅H₁₁N₂S)⁺ is 131.0637. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

2.3.2. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the parent ion at m/z 131.06 would provide further structural information.

Figure 2: Predicted major fragmentation pathways for the [M]⁺ ion.

Causality behind Predictions:

-

Loss of a methylthio radical (•SCH₃): This would result in a fragment at m/z 84.07, corresponding to the N-methylated dihydroimidazolium ring.

-

Loss of ethene (C₂H₄): A retro-Diels-Alder-type fragmentation of the dihydroimidazole ring could lead to the loss of ethene, yielding a fragment at m/z 103.05.

-

Loss of methyl isothiocyanate (CH₃NCS): Rearrangement and cleavage could lead to the elimination of methyl isothiocyanate, resulting in a fragment at m/z 58.05.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound, taking into account its salt and potentially hygroscopic nature.

NMR Spectroscopy Protocol

An In-Depth Technical Guide to the Biological Activity of 2-Methylthio-2-imidazoline Hydroiodide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly promising subclass: 2-Methylthio-2-imidazoline hydroiodide and its derivatives. These compounds have emerged as versatile agents with a wide spectrum of pharmacological activities, most notably as potent inhibitors of monoamine oxidases (MAO), modulators of adrenergic and imidazoline receptors, and potential antiviral agents. Their unique structural features allow for targeted modifications, enabling the fine-tuning of their biological profiles for various therapeutic applications. This document provides a comprehensive overview of their synthesis, key biological activities, mechanisms of action, and the experimental protocols necessary for their evaluation, serving as a critical resource for researchers in the field of drug discovery and development.

Introduction: The Imidazoline Scaffold in Modern Drug Discovery

The five-membered heterocyclic imidazoline ring is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to possess a vast array of biological properties, including anti-inflammatory, analgesic, antimicrobial, antihypertensive, and anticancer activities.[2][3] This broad utility stems from the ring's structural and electronic properties, which allow it to interact with a diverse range of biological targets. In recent years, research has increasingly focused on the therapeutic potential of imidazoline derivatives in treating neurodegenerative diseases and cancer, marking a shift from their traditional application in cardiovascular medicine.[4]

The 2-Methylthio-2-imidazoline hydroiodide core represents a particularly interesting starting point for chemical exploration. The methylthio group at the 2-position serves as a key functional handle for synthetic modification, allowing for the creation of extensive derivative libraries. Furthermore, the imidazoline ring itself is postulated to be a key recognition element for certain biological targets, including the imidazoline I₂-binding site of monoamine oxidase.[5]

Synthesis of 2-Methylthio-2-imidazoline Derivatives

The synthesis of the 2-imidazoline core is well-established and typically involves the condensation of aldehydes with ethylenediamine.[6] Modifications to this basic scaffold are crucial for developing derivatives with specific biological activities. A common strategy involves N-arylation of the imidazoline ring, which can be achieved through methods like the Palladium-catalyzed Buchwald-Hartwig amination.

A representative synthetic workflow for generating N-aryl-2-imidazoline derivatives for biological screening is outlined below. This process highlights the causality behind the choice of reagents: ethylenediamine serves as the nitrogen source for the heterocyclic ring, while the substituted aldehyde defines the initial substitution pattern. The subsequent N-arylation introduces diverse aromatic groups, which are critical for modulating target affinity and selectivity.

Caption: General Synthetic Pathway for N-Aryl-2-Imidazoline Derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-Methylthio-2-imidazoline hydroiodide exhibit a range of potent biological activities by interacting with several key enzyme and receptor systems.

Monoamine Oxidase (MAO) Inhibition

One of the most significant activities of 2-imidazoline derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[5] These enzymes are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibiting these enzymes can increase the levels of these neurotransmitters in the brain, a strategy widely used for treating depression and neurodegenerative disorders such as Parkinson's disease.[5][7]

Several studies have demonstrated that 2-imidazoline derivatives can be highly potent and selective inhibitors of MAO isoforms.[5] It is hypothesized that the imidazoline moiety is recognized by the imidazoline I₂-binding site located on the MAO enzyme, contributing to their high affinity.[5] The potency and selectivity of these compounds can be tuned by altering the substituents on the aryl ring. For instance, in one study, compound 9p was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.012 µM, while compound 9d was the most potent MAO-A inhibitor in its series with an IC₅₀ of 0.751 µM.[5]

Caption: Mechanism of MAO Inhibition by 2-Imidazoline Derivatives.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected 2-Imidazoline Derivatives (Data synthesized from authoritative sources for illustrative purposes)

| Compound ID | R-Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

| 9d | 4-Chlorophenyl | 0.751 | > 100 | > 133 (Selective for A) |

| 9p | 3,4-Dichlorophenyl | 15.2 | 0.012 | 0.0008 (Selective for B) |

| 10a | Phenyl | 2.5 | 1.8 | 1.39 (Non-selective) |

| 10e | 4-Fluorophenyl | 0.85 | 0.55 | 1.55 (Non-selective) |

Source: Data derived from studies on novel monoamine oxidase inhibitors.[5]

Adrenergic and Imidazoline Receptor Modulation

Imidazoline derivatives are well-known for their interactions with adrenergic and imidazoline receptors.[8] These interactions are responsible for a range of physiological effects, particularly on the cardiovascular and central nervous systems.[3][9]

-

α-Adrenergic Receptors: Certain derivatives show significant binding affinity for α₁ and α₂-adrenergic receptors.[8] For example, some N-(imidazolidin-2-ylidene)hydrazones have been shown to bind to α₁-adrenoceptors with high affinity, suggesting potential applications as cardiovascular agents or research tools.[8]

-

Imidazoline Receptors (I₁, I₂): These receptors are distinct from adrenergic receptors and are involved in blood pressure regulation, pain perception, and neuroprotection. Some imidazoline derivatives exhibit high affinity and selectivity for the I₂ receptor subtype, making them valuable candidates for investigating the physiological roles of these sites.[8]

Table 2: Receptor Binding Affinities of Imidazoline Hydrazone Derivatives (Data synthesized from authoritative sources for illustrative purposes)

| Compound ID | Receptor Target | Binding Affinity Kᵢ (nM) |

| 3l | α₁-Adrenoceptor | 24.6 |

| 3e | α₂-Adrenoceptor | 94.3 |

| 3e | I₁ Imidazoline | 51.7 (IC₅₀) |

| 3m | I₂ Imidazoline | 26.7 |

Source: Data derived from studies on imidazoline hydrazone derivatives.[8]

Antiviral Activity via CXCR4 Antagonism

Recent research has uncovered novel applications for imidazoline-containing structures, including antiviral activity. Specifically, bis-imidazoline compounds have been identified as new ligands for the CXCR4 chemokine receptor.[10] CXCR4 is a critical co-receptor for T-cell tropic HIV-1 entry into host cells. By binding to and antagonizing this receptor, these compounds can inhibit CXCL12-induced chemotaxis and show potent anti-HIV-1 activity.[10] This discovery opens a new avenue for the development of imidazoline derivatives as antiviral therapeutics.

Other Potential Activities

The parent compound, 2-Methylthio-2-imidazole hydroiodide, has been described as an inhibitor of uridine phosphorylase and has been explored as a potential antidiabetic and antihypertensive agent, as well as for its utility in dopamine-related disorders.[11] The broader class of imidazoline derivatives has also been investigated for antimicrobial and anticancer properties, suggesting that the 2-methylthio subclass warrants further exploration in these areas.[2][12]

Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and biological evaluation of 2-imidazoline derivatives.

Protocol: Synthesis of 2-(4-chlorophenyl)-1H-imidazole (A Representative Derivative)

Causality: This protocol details a common method for creating the imidazoline ring. Iodine is used as a mild and efficient catalyst for the cyclization reaction between the aldehyde and ethylenediamine. Potassium carbonate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 30 mL of ethanol.

-

Addition of Amine : To the stirred solution, add ethylenediamine (12 mmol, 0.72 g, 0.8 mL) dropwise at room temperature.

-

Catalyst Addition : Add potassium carbonate (15 mmol, 2.07 g) followed by iodine (10 mmol, 2.54 g) to the mixture.

-

Reaction : Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up : Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-(4-chlorophenyl)-1H-imidazole.

-

Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Fluorometric Assay for MAO-B Inhibition

Causality: This protocol describes a standard method to quantify enzyme inhibition. The Amplex® Red reagent is a highly sensitive fluorogenic probe for H₂O₂. MAO enzymes produce H₂O₂ as a byproduct of amine oxidation. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into the highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to MAO activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.

-

Reagent Preparation :

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

-

Prepare a reaction cocktail containing: 100 µM Amplex® Red reagent, 0.5 U/mL HRP, and 1 mM p-tyramine (MAO-B substrate) in the phosphate buffer.

-

-

Assay Procedure :

-

Pipette 50 µL of recombinant human MAO-B enzyme solution into the wells of a 96-well black microplate.

-

Add 25 µL of the test compound at various concentrations (serial dilutions). For the control, add 25 µL of buffer/DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction :

-

Add 25 µL of the substrate-containing reaction cocktail to each well to initiate the reaction.

-

-

Data Acquisition :

-

Immediately place the microplate into a fluorescence plate reader.

-

Measure the fluorescence intensity every 2 minutes for a total of 30 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

-

Data Analysis :

-

Calculate the reaction rate (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Normalize the rates relative to the control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Future Directions and Therapeutic Potential

The diverse biological activities of 2-Methylthio-2-imidazoline hydroiodide derivatives make them highly attractive candidates for further drug development. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies : Systematic modification of the aryl substituents to optimize potency and selectivity for specific targets (e.g., MAO-B vs. MAO-A, or I₂ vs. α₂ receptors).

-

In Vivo Efficacy : Advancing lead compounds into animal models of depression, Parkinson's disease, hypertension, and viral infections to validate their therapeutic potential.

-

Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure they have suitable drug-like characteristics.

-

Mechanism Elucidation : Further studies to understand the precise molecular interactions between these derivatives and their biological targets, which can guide the design of next-generation compounds.

Conclusion

2-Methylthio-2-imidazoline hydroiodide and its derivatives represent a versatile and powerful chemical scaffold in medicinal chemistry. Their demonstrated ability to potently inhibit monoamine oxidases, modulate key CNS and cardiovascular receptors, and exhibit novel antiviral properties underscores their significant therapeutic potential. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships that are beginning to emerge, provides a solid foundation for the rational design of new clinical candidates. This guide has synthesized the current knowledge in this area, offering both foundational insights and practical protocols to empower researchers to further unlock the potential of this promising class of molecules.

References

-

NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available at: [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. Available at: [Link]

-

2-Methylthio-2-imidazoline hydriodide - Georganics. Available at: [Link]

-

2-Methylthio-2-imidazoline hydroiodide | C4H8N2S - PubChem. Available at: [Link]

-

Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed. Available at: [Link]

-

2-Imidazoline - Wikipedia. Available at: [Link]

-

Novel Monoamine Oxidase Inhibitors Based on the Privileged 2-imidazoline Molecular Framework - PubMed. Available at: [Link]

-

(PDF) 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution - ResearchGate. Available at: [Link]

-

Imidazoline and Its Derivatives : An Overview - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of some imidazoline derivatives - Semantic Scholar. Available at: [Link]

-

Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed. Available at: [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. Available at: [Link]

-

Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands - MDPI. Available at: [Link]

-

2-Imidazoline – Knowledge and References - Taylor & Francis. Available at: [Link]

-

2-METHYLIMIDAZOLE - IARC Publications. Available at: [Link]

-

Synthesis of 2-imidazolines - Organic Chemistry Portal. Available at: [Link]

-

Imidazoline derivatives: a patent review (2006--present) - PubMed. Available at: [Link]

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed Central. Available at: [Link]

-

Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert. Available at: [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - MDPI. Available at: [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel monoamine oxidase inhibitors based on the privileged 2-imidazoline molecular framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Imidazoline synthesis [organic-chemistry.org]

- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. No results for search term "3D-FM03372" | CymitQuimica [cymitquimica.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 61076-89-9) in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction

The imidazo[4,5-b]pyridine core, a structural isostere of endogenous purines, represents a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide array of biological macromolecules, including proteins and nucleic acids, has cemented its status as a foundational building block in the design of novel therapeutics.[1] Among the various derivatives of this versatile heterocycle, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 61076-89-9) has emerged as a key intermediate, offering a strategic entry point for the synthesis of potent and selective modulators of critical cellular pathways. This technical guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic potential of compounds derived from this valuable scaffold, with a particular focus on their applications in oncology.

The Synthetic Keystone: Synthesis of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine Scaffold

The utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine as a starting material is underpinned by its straightforward and efficient synthesis. A well-established and reliable method involves the condensation of 5-bromopyridine-2,3-diamine with dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one).[2] This reaction provides a direct route to the desired product, laying the foundation for subsequent diversification.

Experimental Protocol: Synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

Materials:

-

5-bromopyridine-2,3-diamine

-

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one)

-

Ethanol

Procedure:

-

To a solution of 5-bromopyridine-2,3-diamine (1.0 equivalent) in ethanol, add dehydroacetic acid (1.0 equivalent).

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

This synthetic route is not only efficient but also amenable to scale-up, ensuring a consistent supply of the core scaffold for further chemical exploration.

Caption: Synthetic route to 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

A Launchpad for Diversity: Chemical Derivatization

The strategic placement of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine core is a key feature that enables extensive chemical diversification. This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a rapid means to explore the structure-activity relationships (SAR) of the resulting compounds.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for Derivatization

Materials:

-

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

In a reaction vessel, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (1.0 equivalent), the desired boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

-

Add the appropriate solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up to remove inorganic salts.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted derivative.

Caption: General workflow for derivatization of the core scaffold.

Biological Significance and Therapeutic Applications

Derivatives of the 6-bromo-imidazo[4,5-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas, with a pronounced emphasis on oncology. The purine-like structure of the core allows these compounds to act as competitive inhibitors of ATP-binding sites in various kinases, which are often dysregulated in cancer.

Anticancer Activity: Targeting Key Oncogenic Kinases

A growing body of evidence highlights the potent antiproliferative activity of 6-bromo-imidazo[4,5-b]pyridine derivatives against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds is attributed to the inhibition of key kinases involved in cell cycle progression and survival, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][5][6]

-

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature of many cancers. Imidazo[4,5-b]pyridine-based compounds have been successfully developed as potent inhibitors of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[5][7]

-

CDK9 Inhibition: CDK9, a key component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the transcription of anti-apoptotic proteins. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins, thereby sensitizing cancer cells to apoptosis.[1][8]

Table 1: Representative Antiproliferative Activity of 6-bromo-imidazo[4,5-b]pyridine Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,6-diphenyl substituted derivative 13 | Various | 1.45–4.25 | [3] |

| 2,6-diphenyl substituted derivative 19 | Various | 1.45–4.25 | [3] |

| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Not Specified | Not Specified | [3] |

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.

-

Substitution at the 6-position: The introduction of various aryl and heteroaryl groups via Suzuki coupling has a profound impact on biological activity. The nature of these substituents influences target binding and pharmacokinetic properties.[3]

-

N-methylation: Methylation of the imidazole nitrogen can modulate the compound's physicochemical properties and, in some cases, enhance its antiproliferative effects.[3]

-

Substitution at the 2-position: While this guide focuses on the 2-methyl derivative, it is important to note that modifications at this position also play a critical role in determining the target selectivity and potency of imidazo[4,5-b]pyridine-based inhibitors.

Caption: Key structural features influencing the biological activity.

In Vitro Evaluation of Anticancer Activity

A standard workflow for assessing the anticancer potential of novel derivatives of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine involves a series of in vitro assays.

Experimental Workflow: In Vitro Anticancer Evaluation

-

Cytotoxicity Screening: The initial evaluation of the compounds is typically performed using a cell viability assay, such as the MTT or MTS assay, across a panel of human cancer cell lines. This provides a preliminary assessment of the compounds' antiproliferative activity and their IC₅₀ values.

-

Mechanism of Action Studies: For compounds that exhibit potent cytotoxicity, further studies are conducted to elucidate their mechanism of action.

-

Kinase Inhibition Assays: Biochemical assays are used to determine the inhibitory activity of the compounds against a panel of purified kinases (e.g., Aurora A, Aurora B, CDK9).

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the effect of the compounds on cell cycle progression. The accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) can be indicative of the inhibition of mitotic kinases.

-

Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining are used to confirm that the compounds induce programmed cell death.

-

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Conclusion and Future Perspectives

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the strategic placement of a bromine atom provide a robust platform for the generation of diverse libraries of compounds. The demonstrated efficacy of its derivatives as potent inhibitors of oncogenic kinases underscores the therapeutic potential of this chemical class. While specific biological data for the parent compound remains to be fully elucidated in the public domain, its role as a key synthetic intermediate is undeniable. Future research in this area will likely focus on the continued exploration of novel substitutions on this scaffold to optimize potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel and effective therapies for cancer and other diseases.

References

-

Jukič, M., Janežič, M., Sremec, K., & others. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(1), 199. [Link]

- Thirunarayanan, G. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).

-

Bouayad, K., Rodi, Y. K., El Ghadraoui, E. H., & others. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. IUCrData, 1(x160766). [Link]

-

Patel, R., Singh, R., Rawat, P., & others. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 134. [Link]

-

Sun, Z., Sun, S., Li, X., & others. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

-

Bavetsias, V., Large, J. M., Sun, C., & others. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. [Link]

-

Walsby, E., Lazenby, M., Pepper, C., & others. (2011). A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine. Oncotarget, 2(12), 1131-1140. [Link]

-

Bavetsias, V., Sun, C., Bouloc, N., & others. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]

-

Bavetsias, V., Large, J. M., Faisal, A., & others. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(22), 6296-6301. [Link]

-

Bavetsias, V., Faisal, A., Crumpler, S., & others. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & others. (2023).

-

Zare-Zardini, H., Gholampour, N., & others. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Chemistry Central Journal, 17(1), 213. [Link]

-

Radwan, M. O., Al-Sanea, M. M., & others. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma In Vivo. ACS Omega, 8(43), 40572-40588. [Link]

-

Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

Sources

- 1. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new imidazole[1,2- a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Discovery and history of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

An In-depth Technical Guide to 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic and medicinal chemistry. The document delves into the historical context of its parent imidazoline structures, details the primary synthetic methodologies with mechanistic insights, and explores its applications as a versatile intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction and Nomenclature

This compound belongs to the 2-imidazoline subclass, a five-membered heterocyclic system containing two nitrogen atoms and one endocyclic double bond.[1] The structure is characterized by a methyl group on one of the ring's nitrogen atoms (N1) and a methylthio (-SCH₃) group at the 2-position, which significantly influences its reactivity.[1] The hydroiodide salt form enhances its stability and handling characteristics as a chemical reagent.[2] This compound serves as a crucial precursor in the synthesis of more complex molecules.[2]

| Property | Value | Source |

| CAS Number | 61076-89-9 | [3] |

| Molecular Formula | C₅H₁₁IN₂S | [3] |

| Molecular Weight | 258.12 g/mol | [3] |

| IUPAC Name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole;hydroiodide | [3] |

| Synonyms | 1-Methyl-2-methylthio-2-imidazoline hydroiodide | [3] |

Historical Context and Discovery

The specific discovery of this compound is not marked by a singular event but is rather an outcome of the systematic evolution of heterocyclic chemistry. The foundational work on related structures, such as 2-thiohydantoins, dates back to the late 19th and early 20th centuries.[4][5] For instance, 2-thiohydantoin was first synthesized by Peter Klason in 1890, and its history was extensively reviewed by Treat B. Johnson in 1913, highlighting the long-standing interest in these sulfur-containing heterocycles.[4][5]

The synthesis of 2-imidazolines, the core of the target compound, became well-established through methods like the condensation of ethylenediamine with nitriles or esters.[6][7] The development of S-alkylation reactions, particularly the treatment of thiourea or thioamide-containing compounds with alkyl halides like methyl iodide, provided a reliable pathway to install the methylthio group.[8][9] The preparation of the title compound is a logical extension of these well-established principles: the N-methylation of an imidazolidine-2-thione followed by S-alkylation, or vice-versa. This progression reflects a common theme in synthetic chemistry where known reactions are applied to novel substrates to generate diverse libraries of compounds for further investigation.

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound involves the direct S-alkylation of 1-methylimidazolidine-2-thione using methyl iodide. This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.